6-Formylcyclohex-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-formyl-2-cyclohexenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group (–CHO) and an acetate group (–COOCH3) attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-formyl-2-cyclohexenyl acetate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylformamide and phosphorus oxychloride to form 2-chloro-1-formyl-1-cyclohexene. This intermediate can then be reacted with acetic anhydride to yield 6-formyl-2-cyclohexenyl acetate .
Industrial Production Methods
Industrial production of 6-formyl-2-cyclohexenyl acetate typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can enhance the efficiency of the synthesis process. The final product is purified through distillation and recrystallization techniques to ensure high quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-formyl-2-cyclohexenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 6-carboxy-2-cyclohexenyl acetate.
Reduction: 6-hydroxymethyl-2-cyclohexenyl acetate.
Substitution: Various substituted cyclohexenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-formyl-2-cyclohexenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-formyl-2-cyclohexenyl acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 6-formyl-2-cyclohexenyl acetate.
2-chloro-1-formyl-1-cyclohexene: An intermediate in the synthesis process.
6-hydroxymethyl-2-cyclohexenyl acetate: A reduction product of 6-formyl-2-cyclohexenyl acetate.
Uniqueness
6-formyl-2-cyclohexenyl acetate is unique due to the presence of both a formyl and an acetate group on a cyclohexene ring
Eigenschaften
CAS-Nummer |
61088-60-6 |
---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(6-formylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H12O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h3,5-6,8-9H,2,4H2,1H3 |
InChI-Schlüssel |
SSIZYDVAXPXFAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C=CCCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.